2,3-Difluoro-5-formylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that also carries a formyl group and two fluorine substituents. Its molecular formula is , and it has a molecular weight of approximately 185.92 g/mol. The compound exhibits unique structural features, including a non-planar arrangement due to the twisted orientation of the boronic acid group relative to the benzene ring, which influences its chemical reactivity and interactions in biological systems .
The chemical behavior of 2,3-difluoro-5-formylphenylboronic acid is primarily dictated by its boronic acid group, which can undergo various reactions, including:
Research into the biological activity of 2,3-difluoro-5-formylphenylboronic acid suggests potential applications in medicinal chemistry. Boronic acids are known for their ability to inhibit proteasomes and certain enzymes, making them relevant in cancer therapy and other disease treatments. The presence of fluorine atoms may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability .
Several synthetic routes exist for producing 2,3-difluoro-5-formylphenylboronic acid:
2,3-Difluoro-5-formylphenylboronic acid finds applications in various fields:
Studies on the interactions of 2,3-difluoro-5-formylphenylboronic acid with biological targets indicate that it may bind effectively to certain proteins, influencing their activity. The boronic acid moiety is particularly noted for its ability to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design and protein labeling .
Several compounds share structural similarities with 2,3-difluoro-5-formylphenylboronic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoro-5-formylphenylboronic acid | C7H6BFO3 | Contains only one fluorine atom |
3-Fluoro-4-formylphenylboronic acid | C7H6BFO3 | Different substitution pattern on the phenyl ring |
2,3-Difluoro-4-formylphenylboronic acid | C7H5BF2O3 | Similar difluorination but different position of formyl |
3,4-Difluoro-5-formylphenylboronic acid | C7H6BF2O3 | Different substitution pattern affecting reactivity |
The uniqueness of 2,3-difluoro-5-formylphenylboronic acid lies in its specific arrangement of substituents that potentially enhances its reactivity and selectivity in
Early explorations established that difluoro-substituted arylboronic acids are competent partners in palladium-catalysed biaryl formation, provided that bases of moderate strength (for example potassium carbonate) are used to maintain the tetrahedral boronate required for transmetalation [1] [2].
Key observations specific to 2,3-difluoro-5-formylphenylboronic acid are collected in Table 1.
Entry | Electrophile (1 equiv.) | Catalyst/ligand (1–2 mol %) | Base/solvent | 60 °C, 1 h conversion | Isolated yield (%) | Comment |
---|---|---|---|---|---|---|
1 | 4-Bromoanisole | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate / 1,4-dioxane–water (3 : 1) | 94% [2] | 88 | Fast transmetallation despite electron-withdrawing formyl/fluoro group |
2 | 4-Chlorobenzaldehyde | Bis(tri-tert-butylphosphine)palladium(0) | Cesium fluoride / THF–water (1 : 1) | 77% [3] | 71 | Fluorines accelerate oxidative addition of aryl chloride |
3 | 2-Bromopyridine | XPhos-palladium G3 precatalyst | Potassium phosphate / tert-butanol–water (2 : 1) | 82% [4] | 79 | No observable protodeboronation over 2 h |
Mechanistic implications
Hydrolytic loss of the boron group competes with cross-coupling at alkaline pH. Quantitative ^1H/^19F NMR monitoring under the unified kinetic model of Lloyd-Jones and co-workers [6] gives the pseudo-first-order rate constants in Table 2.
pH (25 °C) | Major pathway | k_obs / 10⁴ s⁻¹ | Half-life / h |
---|---|---|---|
5.0 | specific-acid (k₁) | 0.14 [5] | 14 |
7.4 | self-/auto-catalytic (k₂cat) | 0.47 [6] | 3.9 |
9.0 | base-mediated (k₂) | 2.6 [6] | 0.74 |
12.0 | Perrin pathway (k′₃) | 11.8 [5] | 0.16 |
Comparative stability
2-Formyl arylboronic acids exist in equilibrium between the open-chain trigonal form (I) and a five-membered cyclic benzoxaborole (II). For difluoro derivatives the competition between electron withdrawal and intramolecular O→B donation governs the distribution [9].
Solvent (298 K) | K_eq = [II]/[I] | ΔG° (kJ mol⁻¹) |
---|---|---|
Acetone-d₆ + 5% D₂O | 0.85 [9] | +0.11 |
DMSO-d₆ | 0.38 [9] | +2.3 |
0.1 M phosphate, pH 7.0 | 1.10 [10] | –0.24 |
pH influence
The boronate pK_a (tetrahedral→trigonal) of 2,3-difluoro-5-formylphenylboronic acid is 6.6 ± 0.6 [10], markedly lower than phenylboronic acid (8.8 [11]). Below pH 6 the neutral, ring-closed benzoxaborole dominates, rendering the compound less reactive toward bases but more resistant to protodeboronation (Section 3.2). Above pH 8 deprotonation converts the equilibrium almost entirely to the open tetrahedral boronate, the active species in both Suzuki–Miyaura transmetalation and base-promoted protodeboronation [5] [6].
Spectroscopic signatures
Mechanistic relevance
Ring-chain equilibrium modulates both coupling and hydrolysis: the cyclic benzoxaborole is cross-coupled only after ring-opening (unimolecular ΔG^‡ ≈ 68 kJ mol⁻¹), whereas it is inert to direct protonolysis, explaining the longer half-life observed at mildly acidic pH [5] [6].